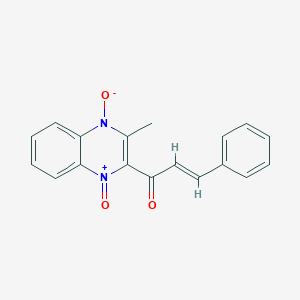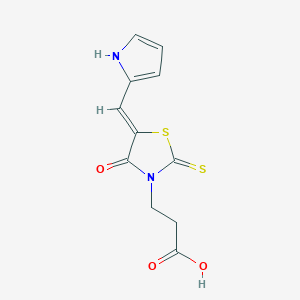![molecular formula C26H46N4O8 B2420747 Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) CAS No. 2173991-70-1](/img/structure/B2420747.png)
Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:CC(C)(C)OC(=O)N1CCC2CNCC2C1.CC(C)(C)OC(=O)N1CCC2CNCC2C1.O=C(O)C(=O)O . This notation provides a text representation of the compound’s structure, including information about the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
The compound appears as a white solid . It should be stored at 0-8 °C . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Applications De Recherche Scientifique
Conformational Studies
Oxalic acid derivatives, such as the diphenyl oxalate with bis(2,6-tert-butyl) substitution, are essential in understanding molecular structures and conformations. George et al. (1994) explored the conformational aspects of these derivatives, highlighting their significance in molecular structural units. This research offers insights into the s-trans oxalate conformation due to steric constraints, which is vital for understanding molecular interactions in various fields, including material science and biochemistry (George et al., 1994).
Coordination Chemistry
Research by Wu et al. (2009) on metal carboxylate coordination compounds reveals the role of oxalic acid derivatives in forming complex structures. This study focuses on how carboxylates act as building blocks in zigzag chain and stair-like chain structures, which is crucial for the development of new materials with specific properties (Wu et al., 2009).
Organic Synthesis and Pigments
Langer et al. (2000) demonstrated the use of oxalic acid derivatives in synthesizing pyrrolo[3,2-b]pyrrole-2,5-diones, which are valuable as synthetic pigments. This research shows the potential of these derivatives in creating pigments with controlled UV−vis properties, contributing to advancements in the field of organic synthesis and materials science (Langer et al., 2000).
Electrochromic Materials
Wang et al. (2011) explored the development of aromatic polyamides with bis(triphenylamine)-type dicarboxylic acid, demonstrating their application in electrochromic materials. This study highlights the enhanced redox stability and performance of these materials, indicating their potential in creating advanced electrochromic devices (Wang et al., 2011).
Photovoltaic Applications
In the field of photovoltaics, Nazeeruddin et al. (1998) showed how bis(3,4-dicarboxypyridine) derivatives can effectively sensitize nanocrystalline TiO2 films. This research is pivotal for developing efficient solar cells, illustrating the application of oxalic acid derivatives in renewable energy technologies (Nazeeruddin et al., 1998).
Luminescence and Crystal Structures
The synthesis and characterization of poly(pyridine–imide)s with tert-butyl substituents by Lu et al. (2014) reveal their luminescent properties and thermal stability. This research contributes to the understanding of materials that can be used in various applications, including sensors and displays (Lu et al., 2014).
Catalysis and Organic Reactions
Cheng et al. (2017) explored the decarboxylative borylation of carboxylic acids, using tert-butyl isonicotinate as a catalyst. This research offers a new method for using carboxylic acids as building blocks in organic synthesis, showcasing the versatility of oxalic acid derivatives in catalytic processes (Cheng et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14;3-1(4)2(5)6/h2*9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVXXHHXTSDNOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2C1.CC(C)(C)OC(=O)N1CCC2CNCC2C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420665.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-((6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide](/img/structure/B2420666.png)
![N6-(2-(diethylamino)ethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2420667.png)

![3-methyl-7-pentyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2420671.png)
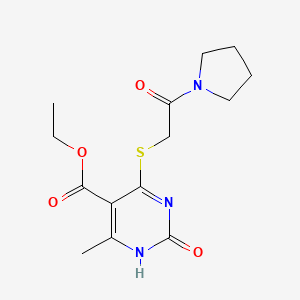
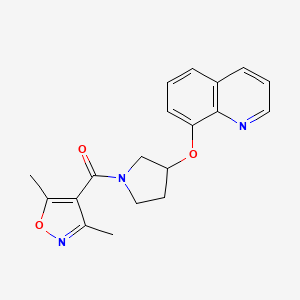
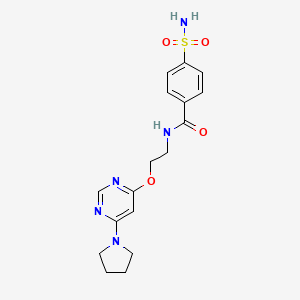
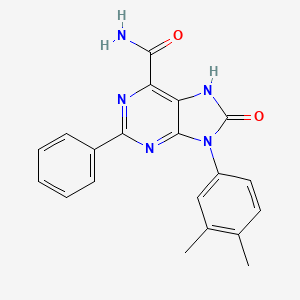
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2420682.png)
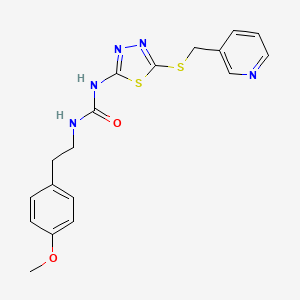
![4-amino-N~5~-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]-5-pyrimidinecarboxamide](/img/structure/B2420685.png)
